Microwave-assisted depolymerization of lignin with synergic alkali catalysts and a transition metal catalyst in the aqueous system†
Reaction Chemistry & Engineering Pub Date: 2022-05-03 DOI: 10.1039/D2RE00091A
Abstract
In this study, synergic alkali catalysts (NaOH + NaAlO2) and Ni/ZrO2 were used for microwave-assisted lignin depolymerization. The effect of temperature, alkali dosage, Ni/ZrO2 dosage, and solid-to-liquid mass ratio was studied to improve the catalytic degradation efficiency and the yield of phenolic compounds. The results showed that more than 87.7% of lignin was converted and more than 0.582 mmol g−1 total phenolic hydroxyl concentration was obtained at 180 °C. Furthermore, the characterization results of FT-IR, UV-VIS, TG-DSC, GPC and 1H-NMR clearly demonstrated that the synergistic system of an alkali and Ni/ZrO2 effectively improved the degradation efficiency and inhibited the formation of char, and resulted in a series of compounds with low molecular weight (<1000). In addition, the GC-MS results showed that the selectivity of the phenolic monomer product (68.2%) significantly improved after degradation. The lignin depolymerization mechanisms involved demethoxylation, dealkylation and decarbonylation.

Recommended Literature
- [1] Celecoxib sodium salt: engineering crystal forms for performance†
- [2] Cell spheroid creation by transcytotic intercellular gelation
- [3] Characterization and validation of sampling and analytical methods for mycotoxins in workplace air
- [4] Branched CNT@SnO2 nanorods@carbon hierarchical heterostructures for lithium ion batteries with high reversibility and rate capability†
- [5] Book reviews
- [6] Attenuating a metal–oxygen bond of a double perovskite oxide via anion doping to enhance its catalytic activity for the oxygen reduction reaction†
- [7] Cellular target identification of Withangulatin A using fluorescent analogues and subsequent chemical proteomics†
- [8] Balanced strain-dependent carrier dynamics in flexible organic–inorganic hybrid perovskites†
- [9] Base-resistant adsorbents prepared using diamino group-grafted mesoporous silica uniformly coated with zirconia†
- [10] C, N co-doping promoted mesoporous Au/TiO2 catalyst for low temperature CO oxidation
